1-Adamantanol
Overview
Description
Adamantane derivatives are a class of compounds with a unique cage-like structure that serves as a backbone for a variety of applications in pharmaceuticals and materials science. The adamantane moiety is a versatile scaffold that has been incorporated into drugs for antiviral, antidiabetic, and neurodegenerative disease treatments, demonstrating significant therapeutic value for patients globally .
Synthesis Analysis
The synthesis of adamantane derivatives has been explored through various chemical reactions. For instance, 1,3,5,7-tetracyanoadamantane is synthesized via a radical nucleophilic substitution reaction of 1,3,5,7-tetrabromoadamantane with cyanide, followed by reduction to form 1,3,5,7-tetrakis(aminomethyl)adamantane . Additionally, the synthesis of 1,3,5,7-tetrakis(tetrazol-5-yl)-adamantane has been achieved and used as a building block for coordination polymers with open-network structures .
Molecular Structure Analysis
Adamantane's molecular structure is characterized by its three-dimensional, tetrahedral framework, which allows for the formation of various functionalized derivatives. The molecule 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates adaptability in its hydrogen-bonding subunits to generate one-dimensional motifs with different assembling partners . The smallest tetrahedral tetrazole-functionalized ligand, 1,3,5,7-tetrakis(tetrazol-5-yl)-adamantane, has been used to form complexes with metal ions, showcasing the adamantane moiety's role as a versatile building block .
Chemical Reactions Analysis
Adamantane derivatives undergo a range of chemical reactions, including hydride transfer reactions that lead to the synthesis of disubstituted adamantanes . The adamantyl cation is involved in disproportionation and oxidation reactions, which are key steps in the synthesis of adamantane-based compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. For example, adamantane with pendant cholesteryl and nematogenic groups has been used to create liquid crystalline and amorphous molecular systems capable of vitrification . The catalytic transformation of 1-adamantanol over nano-porous materials with varying pore sizes and acidic sites has been studied, revealing shape selectivity and acid site strength as important factors for the formation of desirable 2-derivatives .
Scientific Research Applications
Antibacterial Properties
1-Adamantanol derivatives have been identified as active antibacterials. Research has shown that the decyl-quaternary ammonium salt of adamantanol is particularly effective against Gram-positive and, to a lesser extent, Gram-negative microorganisms. The effectiveness of these compounds seems linked to their ability to disrupt microbial cell membrane permeability (Perrakis et al., 1996).
Solubility Studies
The solubility of 3-amino-1-adamantanol in ethanol and water mixtures at various temperatures has been studied. These investigations provide insights into the thermodynamic behavior of adamantanol derivatives in different solvent systems, which is crucial for their application in various scientific fields (Jouyban et al., 2016).
Acidic Properties
Research into the intrinsic gas-phase acidities of 1-adamantanol and its derivatives, including perfluoro1-adamantanol, has been conducted. This research is significant in understanding the fundamental chemical properties of adamantanol, which can impact its use in various scientific applications (Herrero et al., 2007).
Catalysis and Chemical Transformations
Studies have explored the catalytic transformation of 1-adamantanol using nano-porous materials. This research is important for the development of new catalytic processes in organic synthesis and material science (Elangovan et al., 2008).
Thermodynamic Properties
The thermodynamic properties of adamantanol in the ideal gas state have been extensively researched. This includes the study of enthalpies of sublimation and vapor pressure, which are vital for understanding the physical properties of adamantanol and its application in various scientific domains (Charapennikau et al., 2003).
Bioconversion Processes
1-Adamantanol has been used in bioconversion processes to produce 1,3-adamantanediol using the Streptomyces sp. SA8 oxidation system. This research opens up possibilities for the biological synthesis of adamantane derivatives (Mitsukura et al., 2010).
Safety And Hazards
Future Directions
The synthesis of unsaturated adamantane derivatives, the development of novel methods for their preparation, and the polymerization reactions are some of the future directions in the study of 1-Adamantanol . The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations is also being explored .
properties
IUPAC Name |
adamantan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLNJDMHDJRNFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227620 | |
Record name | 1-Adamantanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantanol | |
CAS RN |
768-95-6 | |
Record name | 1-Adamantanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Adamantanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Adamantanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Adamantanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Adamantanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo[3.3.1.13,7]decan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-ADAMANTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9J0B0C8ZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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